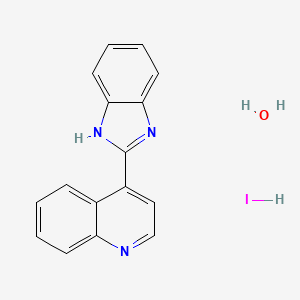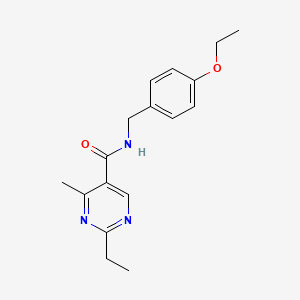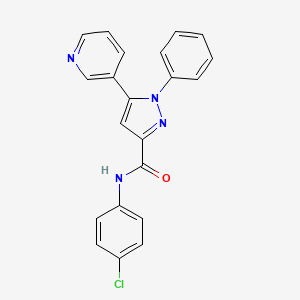
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is similar to other benzodiazepines. It enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABAA receptor. This results in increased inhibitory neurotransmission, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in laboratory experiments has several advantages. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying GABAergic neurotransmission. It is also readily available and relatively inexpensive compared to other compounds with similar properties. However, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on the immune system, as recent research has suggested that benzodiazepines may have immunomodulatory properties. Additionally, further research is needed to optimize the synthesis method of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one to improve its solubility and stability for use in various experiments.
Conclusion
In conclusion, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound with potential applications in scientific research. Its unique properties have made it a reliable tool for studying GABAergic neurotransmission, and it has shown promise in the treatment of various psychiatric and neurological disorders. Further research is needed to optimize its synthesis method and investigate its potential use in new areas of study.
Synthesemethoden
The synthesis of 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the condensation of o-toluidine and benzophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized to produce high yields of pure 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Wissenschaftliche Forschungsanwendungen
5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-anxiety, anti-convulsant, and sedative properties. It has also been investigated for its potential use in the treatment of insomnia, depression, and other psychiatric disorders. Additionally, 5-(2-methylbenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-(2-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-6-2-3-7-13(12)17(21)19-11-10-16(20)18-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCSWYODSBBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)


![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)

![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)

![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)



![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)
![5-{[2-(3-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548296.png)